molecular formula C18H12FN3OS B15027689 (5Z)-5-(3-fluorobenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-(3-fluorobenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B15027689
M. Wt: 337.4 g/mol
InChI Key: HUPOFAHJRVESMN-GDNBJRDFSA-N
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Description

The compound (5Z)-5-(3-fluorobenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one belongs to the thiazolo[3,2-b][1,2,4]triazol-6-one family, characterized by a fused bicyclic core combining thiazole and triazole rings. The Z-configuration of the benzylidene substituent at position 5 is critical for maintaining planarity and electronic interactions with biological targets . The 3-fluorobenzylidene group enhances electron-withdrawing effects, while the 2-methylphenyl substituent at position 2 contributes steric bulk and lipophilicity.

Properties

Molecular Formula

C18H12FN3OS

Molecular Weight

337.4 g/mol

IUPAC Name

(5Z)-5-[(3-fluorophenyl)methylidene]-2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C18H12FN3OS/c1-11-5-2-3-8-14(11)16-20-18-22(21-16)17(23)15(24-18)10-12-6-4-7-13(19)9-12/h2-10H,1H3/b15-10-

InChI Key

HUPOFAHJRVESMN-GDNBJRDFSA-N

Isomeric SMILES

CC1=CC=CC=C1C2=NN3C(=O)/C(=C/C4=CC(=CC=C4)F)/SC3=N2

Canonical SMILES

CC1=CC=CC=C1C2=NN3C(=O)C(=CC4=CC(=CC=C4)F)SC3=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(3-fluorobenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. One common method includes the condensation of 3-fluorobenzaldehyde with 2-(2-methylphenyl)thiazol-4-amine under acidic conditions to form the intermediate Schiff base. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the final thiazolotriazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(3-fluorobenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorobenzylidene group can undergo nucleophilic substitution reactions, particularly with strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzylidene derivatives.

Scientific Research Applications

(5Z)-5-(3-fluorobenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (5Z)-5-(3-fluorobenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby modulating signal transduction pathways involved in cell growth and proliferation.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key analogs differ in substituents on the benzylidene group (position 5) and the aryl group (position 2). These modifications influence melting points, solubility, and bioactivity.

Table 1: Comparison of Substituents and Physicochemical Data

Compound Name (Z-configuration) R5 (Benzylidene) R2 (Aryl) Yield (%) Melting Point (°C) Reference
5-(2-Fluorobenzylidene)- (2a) 2-Fluorophenyl - 58 192–193
5-(2-Methoxybenzylidene)- (2b) 2-Methoxyphenyl - 54 196–198
5-(4-Diethylaminobenzylidene)- (2e) 4-Diethylaminophenyl - 67 232–234
5-(2-Chloro-6-Fluorobenzylidene)-2-(3-Methylphenyl)- 2-Chloro-6-fluorophenyl 3-Methylphenyl - -
Target Compound 3-Fluorophenyl 2-Methylphenyl - - -

Key Observations :

  • Electron-Withdrawing Groups : Fluorine at the 3-position (target compound) may optimize electronic effects compared to 2-fluoro (2a) or 2-chloro-6-fluoro (), balancing resonance and inductive effects.
  • Steric Effects: The 2-methylphenyl group (target) likely increases lipophilicity compared to smaller substituents (e.g., methoxy in 2b) or polar groups (e.g., diethylamino in 2e).
  • Synthesis Yields : Analogous compounds show moderate yields (54–67%), suggesting similar synthetic challenges for the target compound .

Spectroscopic and Crystallographic Insights

  • NMR Data : Analogs like 2a–e exhibit distinct proton environments. For example, the =CH proton in 2a appears at δ 8.19 ppm, while methoxy groups (2b) downfield-shift aromatic protons (δ 7.16–7.62 ppm) . The target compound’s 3-fluoro group may deshield adjacent protons similarly to 2a but with altered coupling patterns.
  • Crystal Packing : X-ray studies of related compounds (e.g., 5-[(Z)-2,3-dimethoxybenzylidene]-) reveal coplanarity between the fused thiazolo-triazole core and benzylidene ring (interplanar angle: 1.37°), enhancing π-π stacking and stability .

Antimicrobial Activity :

  • Thiazolo-triazole derivatives with lipophilic groups (e.g., 2-methylphenyl in the target) show improved penetration into bacterial membranes compared to polar analogs like 2e .

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